molecular formula C8H11NO3 B062161 Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate CAS No. 171019-06-0

Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate

Cat. No. B062161
CAS RN: 171019-06-0
M. Wt: 169.18 g/mol
InChI Key: VNHXVWKRUGJMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate (MDOPC) is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a pyrrole derivative and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that this compound may act as a nucleophile and undergo nucleophilic addition reactions with various electrophiles.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate have not been extensively studied. However, it has been reported that this compound may have antioxidant properties and may inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate in lab experiments is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate. One area of interest is the development of new synthesis methods for this compound. Another area of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate and to explore its potential use in various scientific research applications.

Synthesis Methods

Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate can be synthesized using different methods, including the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methylamine in the presence of a catalyst. Another method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methylhydrazine in the presence of a catalyst.

Scientific Research Applications

Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of pyrrole-containing compounds, as a reagent for the detection of amino acids, and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

171019-06-0

Product Name

Methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2,2-dimethyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H11NO3/c1-8(2)5(7(11)12-3)4-6(10)9-8/h4H,1-3H3,(H,9,10)

InChI Key

VNHXVWKRUGJMEX-UHFFFAOYSA-N

SMILES

CC1(C(=CC(=O)N1)C(=O)OC)C

Canonical SMILES

CC1(C(=CC(=O)N1)C(=O)OC)C

synonyms

2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-5,5-dimethyl- (9CI)

Origin of Product

United States

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